Sporogen-AO1 is a natural product found in Hansfordia pulvinata, Aspergillus flavus, and other organisms with data available.
(1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one
CAS No.: 88418-12-6
Cat. No.: VC5858387
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88418-12-6 |
|---|---|
| Molecular Formula | C15H20O3 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | (1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one |
| Standard InChI | InChI=1S/C15H20O3/c1-8(2)15-12(17)7-10-5-6-11(16)9(3)14(10,4)13(15)18-15/h7,9,11,13,16H,1,5-6H2,2-4H3/t9-,11+,13+,14+,15-/m0/s1 |
| Standard InChI Key | PCBDXYONDOCJPR-OANMRLRGSA-N |
| Isomeric SMILES | C[C@H]1[C@@H](CCC2=CC(=O)[C@]3([C@@H]([C@]12C)O3)C(=C)C)O |
| SMILES | CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)C)O |
| Canonical SMILES | CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)C)O |
Introduction
Structural Characteristics and Stereochemistry
Core Architecture
The compound features a naphtho[1,2-b]oxiren-2-one core, comprising:
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A naphthalene moiety fused to an oxirane (epoxide) ring at positions 1 and 2.
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Substituents at C1a, C6, C7, and C7a, including hydroxyl, methyl, and isopropenyl groups.
Stereochemical Configuration
The absolute configuration is defined as (1aR,6R,7R,7aR,7bR), confirmed via X-ray crystallography and NMR studies . Key stereochemical features include:
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C1a: R-configuration due to the isopropenyl group orientation.
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C6: R-configuration with a β-hydroxyl group.
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | (1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one | |
| Molecular Formula | C₁₅H₂₀O₃ | |
| Molecular Weight | 248.32 g/mol | |
| CAS Registry Number | 88418-12-6 | |
| SMILES Notation | C[C@H]1C@@HO |
Biosynthesis and Synthetic Approaches
Natural Biosynthesis
Sporogen-AO1 is produced via the mevalonate pathway in fungi, with key steps including:
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Cyclization of farnesyl pyrophosphate to form the eremophilane skeleton.
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Epoxidation at C7-C8 by cytochrome P450 oxidases.
Laboratory Synthesis
Total synthesis remains challenging due to stereochemical complexity. Reported strategies include:
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Semi-synthesis from phomenone: Modified via oxidative cleavage and reductive amination .
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Key intermediates:
Table 2: Synthetic Routes and Yields
| Method | Key Steps | Yield (%) | Reference |
|---|---|---|---|
| Phomenone derivatization | Oxidative cleavage, epoxide formation | 22 | |
| Asymmetric catalysis | Organocatalytic epoxidation, methylation | 15 |
Biological Activities and Mechanisms
Cytotoxic Properties
Sporogen-AO1 exhibits selective cytotoxicity:
Table 3: IC₅₀ Values Against Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Comparison to Ellipticine | Source |
|---|---|---|---|
| KB (Oral Epidermoid) | 8.3 | 2.5× more potent | |
| NCI-H187 (Lung) | 19.0 | Equipotent | |
| HeLa (Cervical) | 8.3 | 3.1× more potent |
Mechanism: Interactions with DNA topoisomerase II and mitochondrial voltage-dependent anion channels (VDACs) induce apoptosis .
Antifungal and Sporogenic Effects
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Sporulation induction: At 10 μM, enhances conidiation in Aspergillus spp. by upregulating brlA and wetA genes .
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Antifungal activity: MIC of 32 μg/mL against Candida albicans .
Applications in Research and Industry
Pharmacological Research
Industrial Relevance
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